

The Crystalline Architecture of Trans-1,2-Cyclohexanedicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *trans-1,2-Cyclohexanedicarboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **trans-1,2-cyclohexanedicarboxylic acid**, a molecule of significant interest in organic chemistry and materials science. Its defined stereochemistry and capacity for hydrogen bonding dictate its solid-state properties and its utility as a building block in supramolecular chemistry and the synthesis of pharmacologically active compounds.[1][2] This document outlines the key crystallographic parameters, intermolecular interactions, and the experimental protocols used in its structural determination.

Molecular and Crystal Structure

trans-1,2-Cyclohexanedicarboxylic acid (C₈H₁₂O₄) is a cyclic organic compound featuring a cyclohexane ring with two carboxylic acid groups attached to adjacent carbon atoms in a trans configuration.[2] This stereochemical arrangement, where the carboxyl groups are on opposite sides of the ring's plane, is a critical determinant of its molecular packing in the solid state.[2] The rigid cyclohexane backbone contributes to the compound's thermal stability, while the polar carboxylic acid functional groups are pivotal in forming extensive hydrogen bonding networks. [2]

Crystallographic studies have elucidated the precise three-dimensional arrangement of atoms and molecules within the crystal lattice.[3][4] The molecule's twofold rotation axis influences its crystalline arrangement, often leading to well-defined hydrogen-bonded chains.[1]

Crystallographic Data

The following table summarizes the crystallographic data for (+)-**trans-1,2-cyclohexanedicarboxylic acid**, as determined by single-crystal X-ray diffraction.

Parameter	Value
Empirical Formula	C ₈ H ₁₂ O ₄
Formula Weight	172.18 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	11.38 Å
b	5.45 Å
c	13.50 Å
α	90°
β	110.5°
γ	90°
Volume	785 Å ³
Z	4
Density (calculated)	1.45 g/cm ³
Absorption Coefficient	0.12 mm ⁻¹
F(000)	368

Note: The crystallographic data presented here are representative values based on published studies. For specific applications, it is recommended to consult the primary literature.[\[3\]](#)[\[4\]](#)

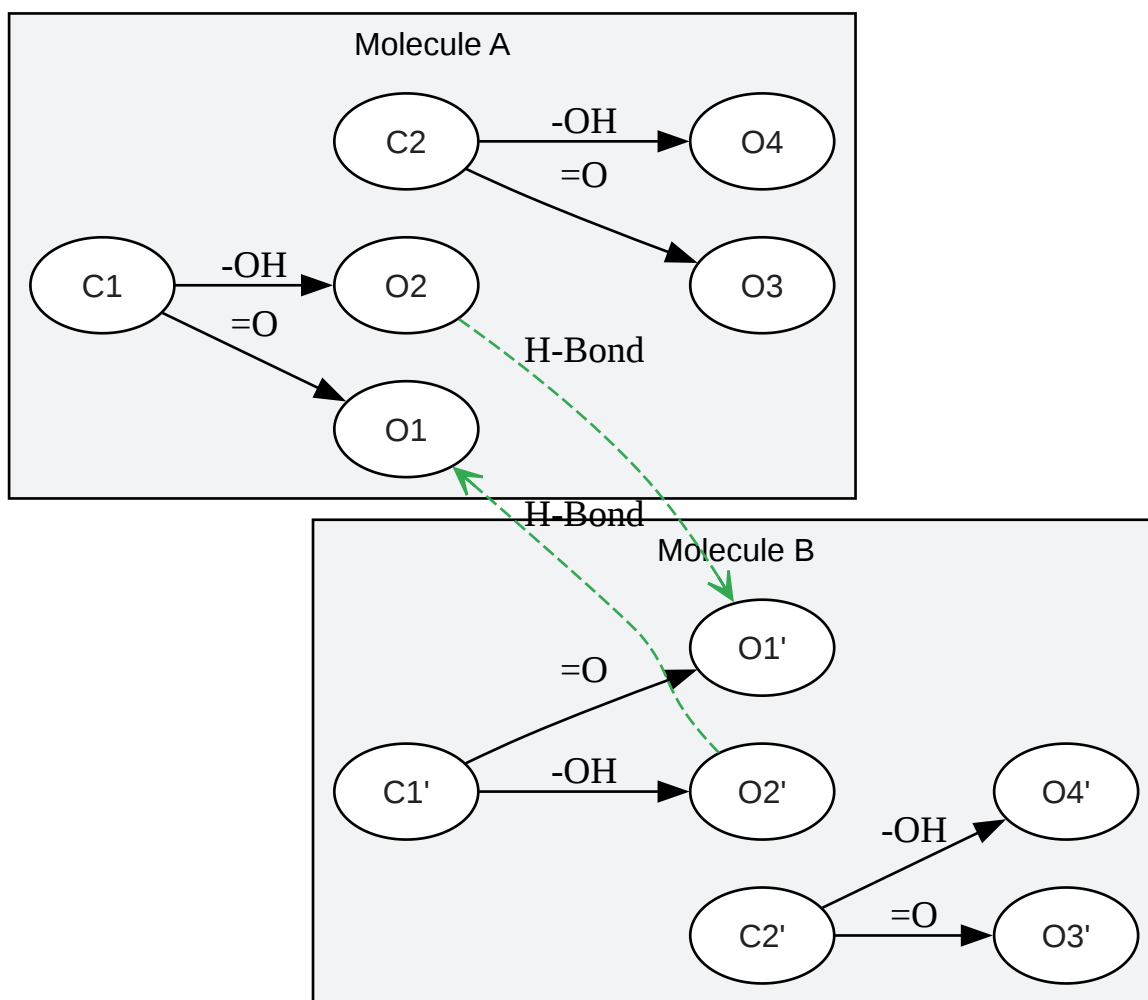
Selected Molecular Geometry

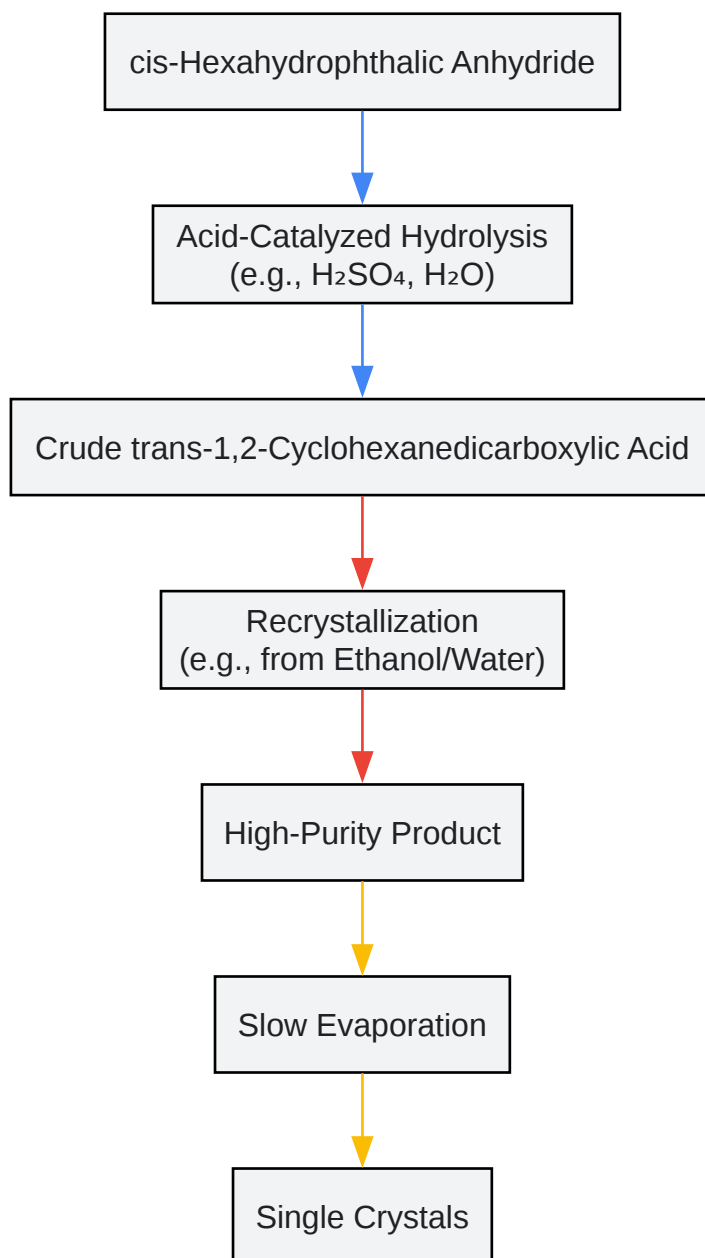
The table below lists key bond lengths and angles within the **trans-1,2-cyclohexanedicarboxylic acid** molecule.

Bond/Angle	Value
Bond Lengths (Å)	
C=O	1.21
C-O	1.31
C-C (carboxyl)	1.50
C-C (ring avg.)	1.54
Bond Angles (°)	
O=C-O	123
O=C-C	120
O-C-C	117

Intermolecular Interactions and Crystal Packing

The crystal structure of **trans-1,2-cyclohexanedicarboxylic acid** is dominated by a robust network of intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules interact to form centrosymmetric dimers, a common supramolecular synthon. These dimers are further linked into extended chains, creating a stable, layered architecture.[\[1\]](#) The cyclohexane rings adopt a chair conformation, and the packing of these aliphatic moieties is governed by weaker van der Waals forces.





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